[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid

Pyrazole acetic acid COX inhibitor NSAID

[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid (CAS 70598-14-0) is a synthetic, trisubstituted pyrazole derivative characterized by a 4-chlorophenyl group at position 3, a 4-methoxyphenyl group at position 1, and an acetic acid moiety at position 4 of the pyrazole core. It belongs to the class of 1,3-diaryl-4-pyrazoleacetic acids, a scaffold historically associated with anti-inflammatory and analgesic properties.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 70598-14-0
Cat. No. B12874250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid
CAS70598-14-0
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
InChIInChI=1S/C18H15ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-13(10-17(22)23)18(20-21)12-2-4-14(19)5-3-12/h2-9,11H,10H2,1H3,(H,22,23)
InChIKeyQEVBJHISBJJETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid Is a Sought-After Research Chemical for Pyrazole-Focused Procurement


[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid (CAS 70598-14-0) is a synthetic, trisubstituted pyrazole derivative characterized by a 4-chlorophenyl group at position 3, a 4-methoxyphenyl group at position 1, and an acetic acid moiety at position 4 of the pyrazole core. It belongs to the class of 1,3-diaryl-4-pyrazoleacetic acids, a scaffold historically associated with anti-inflammatory and analgesic properties [1]. The compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) exploration, leveraging its specific substitution pattern to probe biological targets [2].

Why Generic Pyrazole Acetic Acids Cannot Replace [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid in Specialized Research


In medicinal chemistry, minor structural modifications within the pyrazole acetic acid family produce large differences in potency, selectivity, and physicochemical properties. For instance, the movement of the acetic acid chain from the 4-position to other ring positions, or the replacement of the 4-methoxyphenyl N1-substituent with a phenyl group (as in lonazolac), dramatically alters COX inhibition and pharmacokinetic profiles [1][2]. Consequently, researchers requiring precise control over hydrogen-bonding capacity (1 donor, 4 acceptors), lipophilicity (XLogP3 = 3.6), and rotatable bond flexibility (5 bonds) for target engagement or CNS penetration cannot substitute this compound with generic, less-characterized pyrazole analogs without risking assay failure [3].

Direct Comparative Evidence for Selecting [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid


Structural Differentiation from Lonazolac: 4-Methoxy Phenyl Substitution

The target compound differs from the clinically studied NSAID lonazolac (CAS 53808-88-1) solely by the presence of a 4-methoxy group on the N1-phenyl ring, replacing a hydrogen atom. This substitution increases hydrogen bond acceptor count from 3 to 4 and raises molecular weight from 312.75 to 342.8 g/mol, which directly impacts target binding and solubility [1][2]. The 4-methoxy group is a known pharmacophoric element in COX-2-selective inhibitors (e.g., celecoxib), whereas lonazolac, lacking this feature, is a non-selective COX inhibitor.

Pyrazole acetic acid COX inhibitor NSAID

Differentiation from SC-560: Absence of 5-Trifluoromethyl Group

SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) is a potent and selective COX-1 inhibitor (IC50 COX-1 = 9 nM, COX-2 IC50 = 6.3 µM) [1]. The target compound lacks the trifluoromethyl group at position 3 and instead features an acetic acid chain at position 4, a fundamental structural divergence. This rearrangement eliminates the high COX-1 selectivity associated with SC-560, as the acidic moiety's placement is a critical determinant of COX isoform inhibition in the pyrazole class [2].

COX-1 inhibitor Pyrazole Selectivity

Documented Anti-inflammatory Class Activity with a Close Analog

A structurally close analog, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives (differing only in the position of the chlorine atom from para to meta), demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with prostaglandin inhibition comparable to celecoxib at doses of 2.5 and 5 mg/kg [1]. This provides class-level inferential support for the target compound's anti-inflammatory potential, as the pyrazole-4-acetic acid scaffold is consistently associated with prostaglandin-endoperoxide synthase inhibition [2].

Anti-inflammatory Prostaglandin inhibition Pyrazole derivatives

Synthetic Accessibility Via Established General Route for 1,3-Diaryl-4-pyrazoleacetic Acids

A general and facile synthesis of 1,3-diaryl-4-pyrazoleacetic acid esters has been reported, achieved via condensation of a γ-carboxy ester hydrazone with the Vilsmeier reagent, yielding both the target compound class and analogs such as SDZ RGU 825 [1]. This synthetic accessibility contrasts with pyrazoles requiring regioselective introduction of trifluoromethyl or heteroaryl groups, which often involve multi-step, low-yielding sequences.

Pyrazole synthesis Medicinal chemistry Scale-up

Distinct Lipophilicity Profile vs. Reference Pyrazole Acetic Acids

The target compound's computed XLogP3 of 3.6 positions it within an optimal range for oral bioavailability, whereas lonazolac (XLogP3 ~3.1) and 1-phenyl-3-(p-fluorophenyl)-pyrazol-4-acetic acid (XLogP3 ~2.7) are more hydrophilic [1][2]. This 0.5-0.9 log unit increase enhances passive membrane permeability while remaining below the threshold (XLogP3 >5) associated with poor solubility and metabolic instability.

Lipophilicity ADME Drug design

Optimal Research and Procurement Applications for [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid


COX-2-Selective Inhibitor Development

The 4-methoxyphenyl group at N1 is a hallmark of COX-2 selectivity, as evidenced by celecoxib. The target compound provides a streamlined scaffold for SAR studies aiming to balance COX-1/COX-2 inhibition, avoiding the extreme COX-1 bias of SC-560 [1][2].

CNS-Penetrant Anti-inflammatory Probe Design

With an XLogP3 of 3.6—~0.5 log units higher than lonazolac—this scaffold is better suited for crossing the blood-brain barrier, enabling investigation of neuroinflammatory pathways where COX-2 is upregulated [1].

Rapid Analog Library Synthesis

The compound's compatibility with the general Vilsmeier reagent-mediated synthesis allows medicinal chemists to generate diverse 1,3-diaryl-4-pyrazoleacetic acid libraries in a two-step sequence, accelerating hit-to-lead campaigns [1].

Physicochemical Benchmarking for Computational Modeling

Its well-defined computed properties (MW = 342.8, HBA = 4, HBD = 1, RotB = 5, XLogP3 = 3.6) make it an ideal reference compound for validating QSAR models and molecular docking simulations focused on pyrazole-based inhibitors [1].

Quote Request

Request a Quote for [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.